![molecular formula C16H19BrN2O B5560572 2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5560572.png)

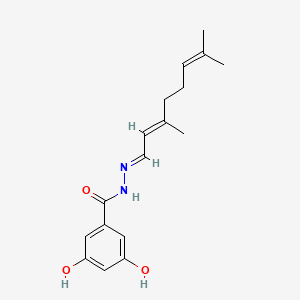

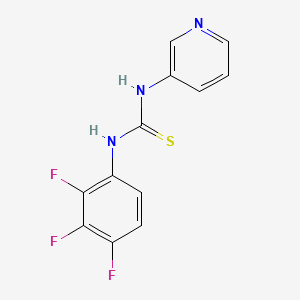

2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, also known as BRDMT, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. BRDMT belongs to the class of bicyclic compounds and has a unique structure that makes it an attractive target for drug discovery.

Applications De Recherche Scientifique

Crystal and Molecular Structure Analysis

The study on the crystal and molecular structure of cyclo-adducts from similar compounds has been crucial in understanding their geometric and electronic properties. For instance, Newton et al. (1967) explored the molecular structure of an adduct formed from exo-3-phenyl-3,4,5-triazatricyclo[5,2,1,02,6]dec-4-ene and p-bromophenyl isocyanate, revealing insights into the crystalline arrangement and geometrical features of the molecule through X-ray examination (Newton, Kapecki, Baldwin, & Paul, 1967).

Synthesis and Polymerization Properties

Research on new olefin polymerization catalysts based on nickel(II) and palladium(II) diimine complexes, which include related bromophenyl compounds, has provided significant insights into their synthesis, structural characterization, and polymerization properties. Schmid et al. (2001) detailed the preparation of these complexes and investigated their behavior in the insertion polymerization of ethene, highlighting the potential of these compounds in polymer science (Schmid, Eberhardt, Klinga, Leskelä, & Rieger, 2001).

Antimicrobial Applications

Another fascinating application area is the synthesis of adamantanes for antimicrobial purposes. Balaji, Sarveswari, and Vijayakumar (2015) synthesized and reduced tetraaryl-1,3-diazatricyclo[3.3.1.1]decan-6-ones, demonstrating their effectiveness as antibacterials. This research underscores the potential of such compounds in developing new antimicrobial agents (Balaji, Sarveswari, & Vijayakumar, 2015).

Synthesis of Aminobromocyclitol Derivatives

The enantioselective synthesis of aminobromocyclitol derivatives, including the targeted compound, has been explored for its potential in synthesizing biologically active molecules. Allemann and Vogel (1994) presented a method for reducing a cyclo-adduct to an endo-alcohol, followed by treatment with HBr/AcOH, demonstrating a pathway to synthesize aminobromocyclitol derivatives with potential therapeutic applications (Allemann & Vogel, 1994).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(4-bromophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-3-5-12(17)6-4-11/h3-6,13H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNATTHZWMJSSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

![(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560519.png)

![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5560527.png)

![8-fluoro-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5560559.png)

![8-fluoro-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-2-quinolinecarboxamide](/img/structure/B5560585.png)

![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)

![8-[2-(2-naphthyloxy)propanoyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5560603.png)